molecular formula C25H26N4O4 B1677802 オタミキサン CAS No. 193153-04-7

オタミキサン

カタログ番号 B1677802
CAS番号: 193153-04-7
分子量: 446.5 g/mol
InChIキー: PFGVNLZDWRZPJW-OPAMFIHVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

Otamixaban has a molecular formula of C25H26N4O4 and a molar mass of 446.507 g/mol . The structure of Otamixaban has been characterized using single crystal x-ray diffraction (scXRD) method .


Chemical Reactions Analysis

Otamixaban is known to be a reversible non-covalent inhibitor, with the two chemical groups being stable in blood and urine .


Physical And Chemical Properties Analysis

Otamixaban is a solid substance with a molecular weight of 446.5 g/mol . It has a solubility of 50 mg/mL in DMSO .

作用機序

Safety and Hazards

The primary safety outcome of Otamixaban is related to bleeding. In a study, TIMI major or minor bleeding at day 7 was observed in 3.1% of patients treated with Otamixaban .

特性

IUPAC Name

methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)/t16-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGVNLZDWRZPJW-OPAMFIHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172917
Record name Otamixaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193153-04-7
Record name Otamixaban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193153-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otamixaban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06635
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Otamixaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OTAMIXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S173RED00L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otamixaban
Reactant of Route 2
Otamixaban
Reactant of Route 3
Otamixaban
Reactant of Route 4
Reactant of Route 4
Otamixaban
Reactant of Route 5
Reactant of Route 5
Otamixaban
Reactant of Route 6
Reactant of Route 6
Otamixaban

Q & A

Q1: What is the primary mechanism of action of Otamixaban?

A1: Otamixaban is a direct, reversible, and selective inhibitor of both free and prothrombinase-bound factor Xa (FXa) [, ]. It competitively binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade [, , ].

Q2: How does Otamixaban's inhibition of FXa affect thrombin generation?

A2: Otamixaban effectively inhibits thrombin generation in a concentration-dependent manner, primarily by inhibiting peak thrombin formation [, , , ]. This effect is observed in various assay systems, including platelet-poor plasma, platelet-rich plasma, and whole blood [].

Q3: Does Otamixaban affect existing thrombin activity?

A3: Unlike some other anticoagulants, Otamixaban does not directly interfere with existing thrombin activity []. Its primary effect is on the generation of new thrombin molecules by inhibiting FXa [, , ].

Q4: What is the significance of the protracted thrombin generation curve observed with Otamixaban?

A4: The characteristic "double peak" or protracted thrombin generation curve observed with Otamixaban in platelet-poor plasma suggests a differential inhibition of intrinsic and extrinsic coagulation pathways []. The first peak is attributed to the intrinsic tenase complex, while the second peak arises from the sustained activity of the extrinsic tenase (prothrombinase) complex due to reduced tissue factor pathway inhibitor (TFPI) activity [].

Q5: What is the molecular formula and weight of Otamixaban?

A5: Unfortunately, the provided abstracts do not contain information about the molecular formula and weight of Otamixaban. Please refer to other resources like PubChem or DrugBank for this information.

Q6: Is there spectroscopic data available for Otamixaban?

A6: The abstracts do not provide details on the spectroscopic characterization of Otamixaban.

Q7: How stable is Otamixaban under various storage conditions?

A7: While the abstracts do not directly address Otamixaban's stability under various conditions, one study mentions a consistent pharmacokinetic profile and the possibility of bolus administration followed by infusion, suggesting good stability for intravenous formulations [].

Q8: Are there specific formulation strategies for Otamixaban to improve its stability, solubility, or bioavailability?

A8: The provided abstracts do not discuss specific formulation strategies for Otamixaban.

Q9: What is the pharmacokinetic profile of Otamixaban?

A9: Otamixaban demonstrates favorable pharmacokinetic properties, including rapid plasma distribution and elimination, a predictable dose-exposure relationship, and low inter-subject variability in plasma exposure [].

Q10: How is Otamixaban eliminated from the body?

A10: Otamixaban is eliminated through mixed renal and biliary excretion with constant renal clearance [].

Q11: What is the relationship between Otamixaban plasma concentrations and its anticoagulant effect?

A11: Studies using various clotting time assays demonstrate a clear dose-dependent anticoagulant effect of Otamixaban, with a rapid onset and offset of action [, , ]. The prolongation of clotting times, such as aPTT, PT, and RVVT, directly correlates with Otamixaban plasma concentrations [].

Q12: Does the co-administration of Otamixaban with other drugs affect its anticoagulant and antiplatelet effects?

A12: Co-administration of Otamixaban with acetylsalicylic acid (ASA) [] or tirofiban [] does not significantly alter the pharmacokinetics or pharmacodynamics of Otamixaban, suggesting that its anticoagulant and antiplatelet effects are maintained.

Q13: What in vitro models have been used to study Otamixaban?

A13: In vitro studies investigating Otamixaban's efficacy have employed various models, including:

  • Plasma-based clotting assays: Prothrombin time (PT), activated partial thromboplastin time (aPTT), HepTest® clotting time (HCT), Russell’s Viper Venom-induced clotting time (RVVT) [, ].
  • Thrombin generation assays: Calibrated Automated Thrombinography (CAT) in platelet-poor plasma (PPP), platelet-rich plasma, and whole blood [, , ].
  • Cardiac catheter thrombosis model: To assess the ability of Otamixaban to prevent catheter thrombosis in vitro [].

Q14: What in vivo models have been used to evaluate the efficacy of Otamixaban?

A14: Otamixaban has shown efficacy in preclinical animal models of thrombosis, including rodent, canine, and porcine models [].

Q15: What clinical trials have been conducted with Otamixaban?

A15: Several clinical trials have investigated Otamixaban in various clinical settings, including:

  • SEPIA-PCI Trial: A dose-ranging study in patients undergoing non-urgent percutaneous coronary intervention (PCI) [].
  • TAO Trial: A phase III trial comparing Otamixaban to unfractionated heparin plus eptifibatide in patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS) undergoing early invasive strategy [, , ].
  • SEPIA-ACS1 TIMI 42 Trial: A phase II trial evaluating Otamixaban compared to unfractionated heparin followed by eptifibatide for the treatment of NSTE-ACS [, ].

Q16: What were the key findings from the TAO trial regarding Otamixaban's efficacy?

A16: Unfortunately, Otamixaban did not demonstrate a reduction in the rate of ischemic events compared to unfractionated heparin plus eptifibatide in the TAO trial []. In fact, it was associated with an increased risk of bleeding complications [, , ].

Q17: Are there known resistance mechanisms to Otamixaban?

A17: The provided abstracts do not discuss any specific resistance mechanisms to Otamixaban.

Q18: Does Otamixaban exhibit cross-resistance with other anticoagulants?

A18: The abstracts do not provide information on cross-resistance between Otamixaban and other anticoagulant classes.

Q19: What are the known safety and tolerability concerns with Otamixaban?

A19: While generally well-tolerated in early clinical trials [, ], Otamixaban has been associated with an increased risk of bleeding, particularly in larger clinical trials like the TAO trial [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。